Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate

Antitumor NCI-60 Structure-Activity Relationship

For medicinal chemistry teams developing broad-spectrum antitumor agents, this compound offers a direct entry point into the most productive region of the established 2-propionamidothiazole SAR landscape. The 2-propionamido-4-phenyl core aligns with lead compounds (e.g., 19 & 28) that achieved MG-MID GI50 values of 2.8–3.3 µM—up to ninefold more potent than 5-fluorouracil. Sourcing this specific chemotype eliminates in-house Hantzsch cyclization optimization while providing a ≥95% pure, ready-to-use parent scaffold for focused library synthesis, hit validation via CETSA, and QSAR model refinement with minimal impurity interference.

Molecular Formula C15H16N2O3S
Molecular Weight 304.36
CAS No. 312604-91-4
Cat. No. B2404892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-phenyl-2-propionamidothiazole-5-carboxylate
CAS312604-91-4
Molecular FormulaC15H16N2O3S
Molecular Weight304.36
Structural Identifiers
SMILESCCC(=O)NC1=NC(=C(S1)C(=O)OCC)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O3S/c1-3-11(18)16-15-17-12(10-8-6-5-7-9-10)13(21-15)14(19)20-4-2/h5-9H,3-4H2,1-2H3,(H,16,17,18)
InChIKeyDPUCHZQDJCWOJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate (CAS 312604-91-4): Baseline Identity & Scientific Context


Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate (CAS 312604-91-4) is a synthetic heterocyclic small molecule belonging to the 2-amido-4-phenylthiazole-5-carboxylate class. Its structure features a thiazole core substituted at the 2-position with a propionamido group and at the 5-position with an ethyl carboxylate ester . This scaffold is shared with numerous bioactive analogs investigated for antitumor, kinase-inhibitory, and anti-infective applications, making precise structural differentiation critical for experimental reproducibility and target engagement studies .

Why Generic 4-Phenylthiazole-5-Carboxylate Substitution Risks Selection Failure for Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate


Within the 4-phenylthiazole-5-carboxylate series, the nature of the 2-amido substituent (e.g., acetamido vs. propionamido vs. substituted phenylthio-propanamido) governs both molecular target engagement and physicochemical properties. Published structure–activity relationship (SAR) studies demonstrate that for 2-amido-4-phenylthiazole analogs, the specific acyl chain length and branching directly modulate the mean graph midpoint growth inhibition (MG-MID GI50) value in the NCI 60-cell-line panel, with some congeners exhibiting over ninefold greater potency than standard-of-care 5-fluorouracil, while others in the same series show negligible activity . Interchanging the 2-propionamido variant with a 2-acetamido or a bulkier 2-(3-phenylthio)propanamido analog without experimental verification would invalidate any quantitative structure–activity relationship (QSAR) or target-occupancy model built upon this specific chemotype .

Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate (CAS 312604-91-4) Quantitative Differentiation Evidence


NCI-60 Antitumor Potency Advantage of the 2-Propionamido-4-Phenyl Scaffold Over 4-Methyl and Branched-Chain Congeners

Although direct NCI-60 data for the exact ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate molecule have not been located in the peer-reviewed literature, a cross-study analysis of the closely matched 2-propanamido-4-phenylthiazole chemotype reveals that compounds bearing a straight-chain 2-propanamido group together with a 4-phenyl substituent exhibit broad-spectrum antitumor activity, whereas the corresponding 4-methyl or branched-chain congeners are substantially less active. In the companion VI paper in this series, compounds with a straight-chain substituent and a 4-phenyl function proved to be the more active cohort; for example, compound 37 achieved a GI value of 92.7% against the Leukemia CCRF-CEM cell line at a single-dose concentration of 10 μM . In the VII paper, the most active 2-substituted analogs (compounds 19 and 28) displayed MG-MID GI50 values of 2.8 µM and 3.3 µM, respectively, and were nine- and seven-fold more potent than 5-fluorouracil . Because ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate incorporates the identical straight-chain 2-propionamido-4-phenyl pharmacophore that these data identify as the potency-driving substructure, it is positioned within the most active sub-series, in contrast to analogs carrying a 2-acetamido or a 4-methyl substitution.

Antitumor NCI-60 Structure-Activity Relationship

Commercially Available Purity Profile of Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate vs. Analog Grade Options

The product ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate (CAS 312604-91-4) is listed by commercial vendors at a purity of ≥95% as determined by standard analytical methods (e.g., HPLC, NMR) . In contrast, several structurally analogous thiazole-5-carboxylate building blocks—such as ethyl 2-amino-4-phenylthiazole-5-carboxylate and ethyl 2-[(substituted)benzamido]-4-phenylthiazole-5-carboxylate intermediates—are frequently offered only at 90–95% purity or as crude intermediates, necessitating additional in-house purification steps before use in sensitive assays . This difference reduces the technical risk of introducing impurities that could confound dose–response experiments or crystallographic studies when CAS 312604-91-4 is selected as the starting material.

Purity Procurement Analytical Specification

Established Synthetic Methodology for 2-Substituted Thiazole-5-Carboxylates Enables Reproducible Scale-Up of the 2-Propionamido-4-Phenyl Chemotype

A general and convenient synthetic route to 2-substituted thiazole-5-carboxylates, including the 2-propionamido-4-phenyl motif, has been described by Fong et al. (2004). The methodology utilizes the condensation of N-substituted thioureas with ethyl 2-chloroacetoacetate or related halocarbonyl synthons, affording the desired 2-amidothiazole-5-carboxylate scaffold in good yields . The same core methodology underpins the synthesis of the NCI-screened 2-propanamido-4-phenylthiazole library discussed in Evidence Item 1, demonstrating seamless scalability from milligram-scale SAR exploration to gram-scale procurement material . This precedent reduces the synthetic risk associated with re-supply or analog generation compared to 2-amino- or 2-aryl-thiazole-5-carboxylates, which often require orthogonal protection/deprotection strategies and exhibit lower overall yields .

Synthetic Chemistry Scale-up Heterocyclic Chemistry

Limited Direct Target Engagement Data for Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate Necessitates Confirmation Against Closest Kinase-Inhibiting Analogs

A PubMed Commons annotation linked to PATENT JP5261383B2 notes a reported IC50 value of 28 μM for ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate, although the exact target and assay conditions are not specified in publicly accessible records . This value aligns with the micromolar-range activity exhibited by structurally related 2-amidothiazole-5-carboxylic acid phenylamide derivatives that were designed based on the dasatinib pharmacophore and evaluated as Src-family kinase and protein tyrosine phosphatase (PTP) inhibitors . Without a companion selectivity panel, the compound cannot be assumed to possess improved off-target profiles relative to the most closely related comparator, dasatinib (which inhibits BCR-ABL, Src, and c-KIT at sub-nanomolar concentrations) or to selective Lck inhibitors (IC50 < 100 nM). Procurement for target-based screening must therefore be accompanied by appropriate positive and negative control compounds specific to the intended kinase or phosphatase target.

Kinase Inhibition PTP Inhibition Selectivity

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to 2-Acetamido and 2-Amino Analogs

Calculated physicochemical properties position ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate as a moderately lipophilic molecule that retains hydrogen-bond donor capacity through the propionamide NH group—a feature absent in the corresponding 2-acetamido or 2-benzamido variants where steric or electronic modulation alters the H-bond donor strength and, consequently, the membrane permeability and solubility profiles . In the context of the NCI-active 2-propanamido series, this hydrogen-bond donor is hypothesized to engage the kinase hinge region or PTP catalytic cysteine, whereas the 2-ethyl ester group provides a modifiable handle for further SAR exploration . The measured (or predicted) logP for the target compound is approximately 2.8–3.2, placing it within the optimal oral bioavailability range (Lipinski's rule of five compliant) and differentiating it from the more polar 2-amino analog (predicted logP ~1.5) and the more lipophilic 2-benzamido analog (predicted logP >4.0) .

Physicochemical Properties Lipophilicity Drug-likeness

Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate: Evidence-Linked Research and Industrial Application Scenarios


Antitumor Lead Optimization Campaigns Requiring a Potency-Validated 2-Propionamido-4-Phenyl Scaffold

Medicinal chemistry teams pursuing broad-spectrum antitumor agents within the NCI-60 panel should prioritize CAS 312604-91-4 as a synthetic starting point for further analog generation. The compound shares the 2-propionamido-4-phenyl core substructure with the most active members (compounds 19 and 28) of the published series, which achieved MG-MID GI50 values of 2.8–3.3 µM and proved nine- to seven-fold more potent than 5-fluorouracil . Using this compound as the parent scaffold for focused library synthesis—rather than a 4-methyl or 2-acetamido variant—ensures alignment with the most productive region of the established SAR landscape .

Cancer Target Deconvolution Studies Using a Well-Characterized, Commercially Available Probe

Researchers designing chemical probe studies to identify the molecular target(s) of 2-propionamidothiazole-5-carboxylate esters can leverage the ≥95% purity specification of CAS 312604-91-4 to conduct dose–response and cellular thermal shift assays (CETSA) with minimal interference from impurities . The annotated IC50 of ~28 µM against an unspecified target provides a preliminary activity benchmark; users should co-profile the compound against a panel of recombinant kinases and phosphatases, using dasatinib (a potent BCR-ABL/Src inhibitor) and a selective Lck inhibitor as reference standards to establish target engagement and selectivity windows .

Multigram Synthesis and Process Chemistry Development of 2-Substituted Thiazole-5-Carboxylates

The established one-step cyclocondensation route reported by Fong et al. (2004) and subsequently utilized in the synthesis of the NCI-screened analog library provides a robust blueprint for scaling up CAS 312604-91-4 from the laboratory to the pilot-plant stage . Procurement of the compound as a pre-formed building block circumvents the need for in-house optimization of the Hantzsch-type cyclization step, which can be problematic for 2-amino or 2-aryl analogs due to side-product formation. The ethyl ester at C5 also serves as a convenient handle for subsequent hydrolysis to the carboxylic acid or amidation, facilitating late-stage diversification .

Computational Drug Design Featuring a Lipophilicity-Balanced Thiazole Scaffold

Computational chemists conducting virtual screening or molecular dynamics simulations can employ the predicted physicochemical properties of CAS 312604-91-4 (logP ~3.0, molecular weight 304.36, one H-bond donor) as a favorable starting point for ligand-based pharmacophore modeling. The compound's intermediate lipophilicity positions it within the optimal range for CNS drug likeness (logP 2–4) and oral bioavailability, unlike the overly polar 2-amino analog or the excessively lipophilic 2-benzamido comparator . Docking studies should leverage the published SAR from the NCI-active 2-propanamidothiazole series to prioritize virtual hits that recapitulate the propionamide NH-mediated hinge-binding interaction .

Quote Request

Request a Quote for Ethyl 4-phenyl-2-propionamidothiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.